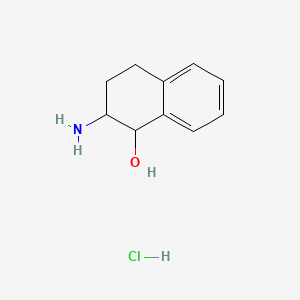
2-アミノ-1,2,3,4-テトラヒドロナフタレン-1-オール塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride: is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . It is a white crystalline solid that is soluble in water and organic solvents . This compound is primarily used as an intermediate in organic synthesis reactions .
科学的研究の応用
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride has a wide range of applications in scientific research:
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride typically involves the reaction of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol with hydrochloric acid to form its hydrochloride salt . The specific reaction conditions and steps can vary depending on the laboratory setup, but generally, the reaction is carried out under an inert atmosphere at room temperature .
Industrial Production Methods: In industrial settings, the production of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives .
作用機序
The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well . It is also likely to act on dopamine, given its full substitution of d-amphetamine in rodent studies .
類似化合物との比較
2-Aminotetralin: This compound shares a similar structure and has been shown to inhibit the reuptake of serotonin and norepinephrine.
1,2,3,4-Tetrahydro-1-naphthylamine: Another similar compound used in organic synthesis.
Uniqueness: 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride is unique due to its specific chemical structure and its ability to act on multiple neurotransmitter systems, making it a valuable compound in both research and industrial applications .
生物活性
2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride (CAS No. 103030-73-5) is an organic compound with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the modulation of neurotransmitter systems. Its molecular formula is C10H14ClNO, and it has a molecular weight of 199.68 g/mol .
The primary mechanism of action for 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with neurotransmitter systems. Research indicates that this compound inhibits the reuptake of serotonin and norepinephrine, which may enhance their availability in the synaptic cleft. This action is crucial for its potential antidepressant effects .
Biological Activities
The biological activities of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride can be summarized as follows:
- Antidepressant Properties : The inhibition of serotonin and norepinephrine reuptake suggests potential use as an antidepressant.
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties by modulating excitotoxicity pathways in neuronal cells .
- Antitumor Activity : Some derivatives and analogs have shown cytotoxic effects against various cancer cell lines, indicating a possible role in cancer treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride and its derivatives:
Study 1: Neurotransmitter Modulation
A study conducted on animal models demonstrated that administration of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride led to increased levels of serotonin and norepinephrine in the hippocampus. This was associated with improved mood-related behaviors in rats subjected to stress models .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays showed that certain derivatives of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., A431 and Jurkat cells). The structure-activity relationship (SAR) indicated that modifications to the naphthalene core significantly influenced cytotoxic potency .
Comparative Analysis with Related Compounds
To better understand the unique properties of 2-Amino-1,2,3,4-tetrahydronaphthalen-1-ol hydrochloride, it is useful to compare it with structurally similar compounds:
| Compound Name | Mechanism of Action | IC50 (µM) | Therapeutic Potential |
|---|---|---|---|
| 2-Aminotetralin | Serotonin/Norepinephrine reuptake inhibitor | 5.0 | Antidepressant |
| 1,2,3,4-Tetrahydro-1-naphthylamine | Similar neurotransmitter modulation | 10.0 | Potential neuroprotective agent |
| 2-Amino-1-naphthol | Antioxidant properties | >20 | Anticancer agent |
特性
IUPAC Name |
2-amino-1,2,3,4-tetrahydronaphthalen-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-9-6-5-7-3-1-2-4-8(7)10(9)12;/h1-4,9-10,12H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKXKJBAGVKYBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














